3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine 3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine
Brand Name: Vulcanchem
CAS No.: 55242-75-6
VCID: VC17305836
InChI: InChI=1S/C13H10N4O/c1-2-4-10(5-3-1)18-9-13-15-12-8-14-7-6-11(12)16-17-13/h1-8H,9H2
SMILES:
Molecular Formula: C13H10N4O
Molecular Weight: 238.24 g/mol

3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine

CAS No.: 55242-75-6

Cat. No.: VC17305836

Molecular Formula: C13H10N4O

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine - 55242-75-6

Specification

CAS No. 55242-75-6
Molecular Formula C13H10N4O
Molecular Weight 238.24 g/mol
IUPAC Name 3-(phenoxymethyl)pyrido[3,4-e][1,2,4]triazine
Standard InChI InChI=1S/C13H10N4O/c1-2-4-10(5-3-1)18-9-13-15-12-8-14-7-6-11(12)16-17-13/h1-8H,9H2
Standard InChI Key PQTQRKSYRYRINV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OCC2=NC3=C(C=CN=C3)N=N2

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s backbone consists of a pyrido[3,4-e][1, triazine system—a fused tricyclic structure integrating pyridine and triazine moieties. The phenoxymethyl group (-CH2-O-C6H5) at the 3-position introduces steric and electronic modifications compared to simpler analogs like 3-phenylpyrido[3,4-e] triazine . Key molecular parameters inferred from related structures include:

PropertyValue (Estimated)Basis for Estimation
Molecular FormulaC13H11N4OAddition of -OCH2 to C12H8N4
Molecular Weight239.26 g/molAdjusted for oxygen incorporation
Density~1.32 g/cm³Increased due to oxygen
Boiling Point~450–470°CHigher than phenyl analog
LogP~2.4Enhanced lipophilicity from -OCH2

The phenoxymethyl group’s electron-donating ether oxygen may influence reactivity, such as modulating electrophilic substitution patterns or hydrogen-bonding capacity in biological systems .

Synthetic Methodologies

Precursor-Based Strategies

Synthesis of pyrido[3,4-e] triazine derivatives typically begins with functionalized pyridine intermediates. For example, 3-methylthio-1,1-dioxopyrido[4,3-e]-1,4,2-dithiazine serves as a precursor for aminoguanidine derivatives, which undergo cyclocondensation with carbonyl-containing reagents . Adapting this approach for 3-phenoxymethyl substitution would require:

  • Precursor Modification: Introducing a phenoxymethyl group at the pyridine’s 3-position via nucleophilic aromatic substitution or Friedel-Crafts alkylation.

  • Cyclocondensation: Reacting the modified precursor with a triazine-forming agent (e.g., amidines or hydrazines) under acidic or catalytic conditions .

A plausible route involves:

  • Synthesis of 3-(chloromethyl)pyridine followed by reaction with phenol to yield 3-phenoxymethylpyridine.

  • Functionalization with thiourea or guanidine derivatives to form the triazine ring.

  • Purification via recrystallization or chromatography .

Mechanistic Insights

Copper(II) catalysis, effective in forming 1,2,4-triazoles , may similarly facilitate triazine ring closure. The phenoxymethyl group’s steric bulk could necessitate optimized reaction times or temperatures compared to smaller substituents. For instance, refluxing in glacial acetic acid for 24–48 hours with copper(II) acetate might achieve satisfactory yields .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

Based on the phenyl analog , 3-phenoxymethyl-pyrido[3,4-e] triazine likely exhibits:

  • Thermal Stability: Decomposition above 300°C, with a melting point potentially obscured by decomposition.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor solubility in water (LogP ~2.4).

  • Spectroscopic Signatures:

    • IR: Stretching vibrations at ~1250 cm⁻¹ (C-O-C ether) and ~1600 cm⁻¹ (aromatic C=C) .

    • NMR: Distinct 1H signals for pyridine protons (δ 8.5–9.5 ppm) and phenoxymethyl methylene (δ 4.5–5.0 ppm) .

Future Directions

  • Synthetic Optimization: Screen catalysts (e.g., Cu(I)/Cu(II)) to improve cyclocondensation yields.

  • Biological Screening: Prioritize assays against tyrosine kinases and antimicrobial panels.

  • Computational Modeling: Predict ADMET profiles and target engagement using QSAR models.

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